3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine
Description
3-(1H-Imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with an imidazole ring and at position 6 with a (1-phenylethyl)thio group. Such structural attributes make it a candidate for pharmacological screening, particularly in targeting enzymes or receptors where hydrophobic interactions are critical.
Properties
IUPAC Name |
3-imidazol-1-yl-6-(1-phenylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-12(13-5-3-2-4-6-13)20-15-8-7-14(17-18-15)19-10-9-16-11-19/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILHJJKVPSTHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine typically involves the formation of the imidazole and pyridazine rings followed by their functionalization. One common method involves the reaction of 3-chloropyridazine with 1-phenylethylthiol in the presence of a base to form the thioether linkage. This intermediate is then reacted with imidazole under suitable conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated imidazole derivatives
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyridazine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Differences and Similarities
The compound is compared with two analogues from the provided evidence:
3-(1H-Imidazol-1-yl)-6-(2,2,2-Trifluoroethoxy)pyridazine (ChemDiv ID: 8015-0583)
- Substituent : A 2,2,2-trifluoroethoxy group replaces the (1-phenylethyl)thio group.
- Linkage : Oxygen (ether) vs. sulfur (thioether) in the target compound.
- Electronic Effects : The trifluoroethoxy group introduces strong electron-withdrawing fluorine atoms, reducing electron density on the pyridazine ring compared to the electron-rich thioether.
6-(1H-Imidazol-1-yl)-3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]pyridazine (CAS 343372-97-4)
Comparative Data Table
Implications of Structural Variations
- Bioavailability : The target compound’s thioether and phenylethyl groups likely enhance cell membrane penetration compared to the oxygen-linked trifluoroethoxy analogue .
- Target Binding : The fused triazolo system in CAS 343372-97-4 may improve binding to rigid enzyme active sites, whereas the flexible phenylethyl chain in the target compound could favor interactions with hydrophobic pockets .
- Metabolic Stability : The trifluoroethoxy group’s electron-withdrawing nature may reduce oxidative metabolism compared to the thioether, which is prone to sulfoxidation .
Biological Activity
The compound 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with pyridazine compounds, incorporating a phenylethyl thioether group. The specific synthetic routes may vary; however, they generally follow established methodologies for heterocyclic chemistry.
Antimicrobial Properties
Research indicates that compounds containing imidazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess potent antibacterial and antifungal activities. The introduction of a thioether group enhances these properties, suggesting that this compound may exhibit similar antimicrobial efficacy .
Anticancer Activity
Recent investigations into the anticancer potential of similar compounds have shown promising results. The presence of the imidazole ring has been associated with cytotoxic effects against various cancer cell lines. For example, analogs with structural similarities to this compound have demonstrated IC50 values in the low micromolar range against human leukemia cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazole group can participate in hydrogen bonding, enhancing its binding affinity to target proteins involved in cell proliferation and survival pathways . Additionally, the thioether component may contribute to the modulation of enzyme activities relevant to cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluating a series of imidazo[1,2-a]pyridine derivatives found that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) in the range of 0.5–8 µg/mL against various bacterial strains, indicating that modifications like thioether substitutions can significantly enhance bioactivity .
Study 2: Cytotoxicity in Cancer Models
In another investigation focusing on cytotoxicity, a library of imidazo[1,2-a]pyridine derivatives was tested against multiple cancer cell lines. Compounds showed varying degrees of effectiveness, with some demonstrating IC50 values as low as 10 µM in HeLa cells. The incorporation of the phenylethyl thio group was noted to improve selectivity and potency against tumor cells compared to normal cells .
Data Tables
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 10 | Anticancer |
| Imidazo[1,2-a]pyridine Derivative A | Structure | 5 | Antibacterial |
| Imidazo[1,2-a]pyridine Derivative B | Structure | 8 | Antifungal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
